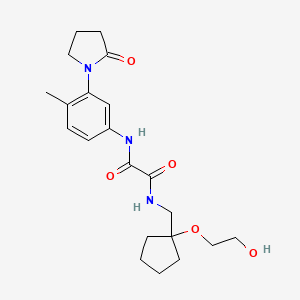
N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H29N3O5 and its molecular weight is 403.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A cyclopentyl ring
- An oxalamide group
- A pyrrolidine moiety
This combination of functional groups contributes to its diverse biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : It could modulate receptor activities, influencing signaling pathways related to inflammation and cell growth.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar oxalamide structures can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death mechanisms .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through various in vitro studies. It has been observed to reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
Case Studies and Research Findings
A series of studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against various cancer cell lines at micromolar concentrations. |
| Study 2 | Showed inhibition of inflammatory markers in LPS-stimulated macrophages, indicating anti-inflammatory properties. |
| Study 3 | Explored the compound's mechanism of action, revealing potential pathways involved in apoptosis induction. |
Propiedades
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-15-6-7-16(13-17(15)24-10-4-5-18(24)26)23-20(28)19(27)22-14-21(29-12-11-25)8-2-3-9-21/h6-7,13,25H,2-5,8-12,14H2,1H3,(H,22,27)(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFBDJPJJTYPLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)OCCO)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













